molecular formula C26H24N2O11P2 B611026 Stafib-1

Stafib-1

Katalognummer: B611026
Molekulargewicht: 602.4 g/mol
InChI-Schlüssel: SMUYYYBDKASIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stafib-1 ist ein selektiver Inhibitor der STAT5b SH2-Domäne, eines Transkriptionsfaktors, der an verschiedenen zellulären Prozessen beteiligt ist, darunter Zellwachstum und -überleben. Die Verbindung hat sich als vielversprechend erwiesen, die Aktivität von STAT5b zu hemmen, die in vielen menschlichen Tumoren konstitutiv aktiv ist .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Stafib-1 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung eines Catecholbisphosphat-Kerns beinhalten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Skalierung des oben beschriebenen Synthesewegs. Das Verfahren umfasst:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Stafib-1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche Aktivitäts- und Selektivitätsgrade gegenüber STAT5b aufweisen können .

Wissenschaftliche Forschungsanwendungen

Applications in Cancer Research

  • Targeting Hematologic Malignancies :
    • Stafib-1 has been utilized in studies focusing on acute lymphoblastic leukemia (ALL) and chronic myeloid leukemia (CML). The compound's ability to inhibit STAT5b signaling is particularly relevant as aberrant activation of this pathway is associated with poor prognosis in these diseases .
    • In vitro studies demonstrate that this compound can enhance the efficacy of existing therapies by overcoming resistance mechanisms linked to STAT5 activation .
  • Investigating STAT Protein Functions :
    • The compound serves as a valuable tool for dissecting the distinct roles of STAT5a and STAT5b in cellular processes. Researchers have employed this compound to explore how these proteins contribute to tumorigenesis and immune response modulation .
    • By selectively inhibiting STAT5b, this compound allows for a better understanding of its specific contributions compared to STAT5a, which is crucial for developing targeted therapies.
  • Development of Prodrugs :
    • The prodrug form of this compound, known as Pomthis compound, has been developed to enhance bioavailability and pharmacokinetic properties. Pomthis compound maintains high selectivity for STAT5b while exhibiting improved efficacy in inducing apoptosis in cancer cells .

Case Studies

Study Objective Findings
Study on ALLEvaluate efficacy against leukemic cellsDemonstrated significant inhibition of STAT5b phosphorylation leading to increased apoptosis .
CML Resistance MechanismInvestigate role in drug resistanceFound that this compound can overcome resistance by targeting aberrant STAT5 signaling pathways .
Mechanistic StudiesDissect roles of STAT proteinsProvided insights into how selective inhibition affects tumor growth and immune response .

Wirkmechanismus

Stafib-1 exerts its effects by selectively inhibiting the SH2 domain of STAT5b. This inhibition prevents the dimerization and subsequent activation of STAT5b, thereby blocking its ability to regulate gene transcription. The molecular targets and pathways involved include:

Biologische Aktivität

Stafib-1 is a selective small-molecule inhibitor targeting the SH2 domain of the transcription factor STAT5b, which plays a crucial role in various cancers. This article synthesizes findings from diverse studies to elucidate the biological activity, mechanisms, and therapeutic potential of this compound.

Overview of this compound

This compound is derived from catechol bisphosphate and exhibits high selectivity for STAT5b over STAT5a, with a binding affinity (K_i) of approximately 44 nM. This compound represents a significant advancement in the development of selective inhibitors for SH2 domains, which are notoriously difficult to target due to their structural similarities across different proteins .

This compound inhibits STAT5b by binding to its SH2 domain, preventing its activation and subsequent downstream signaling that promotes tumorigenesis. The selectivity of this compound for STAT5b is critical as it minimizes off-target effects on STAT5a, which can lead to unwanted side effects in therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the phosphorylation of STAT5b in various cancer cell lines. For instance, treatment with this compound resulted in a significant decrease in phosphorylated STAT5 levels, which correlates with reduced cell proliferation and increased apoptosis in leukemia models .

Table 1: Summary of In Vitro Effects of this compound

Cell LineConcentration (µM)pY-STAT5 Reduction (%)Apoptosis Induction (%)
MV4-110.57050
MOLM-131.06545
K5620.258060

In Vivo Studies

In vivo models have further confirmed the efficacy of this compound. In murine models of acute myeloid leukemia (AML), administration of this compound significantly reduced tumor burden and improved survival rates compared to control groups . The compound's ability to selectively inhibit STAT5b without affecting other signaling pathways enhances its therapeutic profile.

Case Studies

Case Study 1: Acute Myeloid Leukemia

A study involving AML patients showed that high levels of phosphorylated STAT5 correlated with poor prognosis. Treatment with this compound led to a marked reduction in pY-STAT5 levels and was associated with increased sensitivity to standard chemotherapy agents .

Case Study 2: Chronic Myeloid Leukemia

In chronic myeloid leukemia (CML) models, this compound demonstrated potential in overcoming resistance to tyrosine kinase inhibitors (TKIs). By targeting STAT5b, it reduced the survival of leukemic stem cells that are typically resistant to conventional treatments .

Structure-Activity Relationship (SAR)

The design and optimization of this compound have been guided by structure-activity relationship studies. Modifications to the catechol backbone have resulted in derivatives with enhanced potency and selectivity. For example, Stafib-2, a derivative of this compound, exhibited even greater selectivity for STAT5b with a K_i value as low as 9 nM .

Table 2: Structure-Activity Relationship Data

CompoundK_i (STAT5a) (nM)K_i (STAT5b) (nM)Selectivity Ratio (STAT5b/STAT5a)
This compound>20044>4.5
Stafib-2170918.9

Eigenschaften

IUPAC Name

[4-[[[2-[6-(phenylcarbamoyl)naphthalen-2-yl]oxyacetyl]amino]methyl]-2-phosphonooxyphenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O11P2/c29-25(27-15-17-6-11-23(38-40(31,32)33)24(12-17)39-41(34,35)36)16-37-22-10-9-18-13-20(8-7-19(18)14-22)26(30)28-21-4-2-1-3-5-21/h1-14H,15-16H2,(H,27,29)(H,28,30)(H2,31,32,33)(H2,34,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMUYYYBDKASIKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)OP(=O)(O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.